![molecular formula C10H12FNO2 B7808883 Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate](/img/structure/B7808883.png)
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate: is a chemical compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom on the phenyl ring and an amino group attached to the acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate typically involves the following steps:
Preparation of 3-fluorobenzaldehyde: This is achieved through the fluorination of benzaldehyde using suitable fluorinating agents.
Formation of 3-fluorobenzylamine: The aldehyde group is reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Esterification: The amine is then reacted with methyl chloroacetate to form the desired ester.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alcohols.
Substitution: Various substituted amides, esters, or ethers.
Applications De Recherche Scientifique
Chemistry: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Industry: The compound finds applications in the manufacturing of specialty chemicals and materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-bromo-3-fluorophenyl)acetate: Similar structure with a bromine atom instead of the methyl group.
Methyl 2-(3-fluorophenyl)acetate: Lacks the amino group present in the target compound.
Uniqueness: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate is unique due to the presence of both the fluorine atom and the amino group, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of applications compared to similar compounds.
Propriétés
IUPAC Name |
methyl 2-[(3-fluorophenyl)methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8/h2-5,12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOKYZQGFBYOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
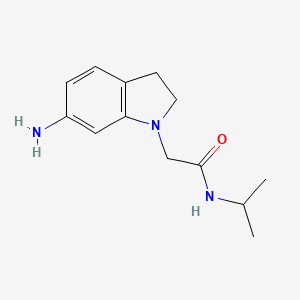
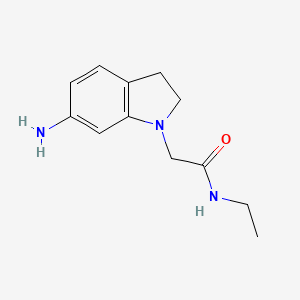
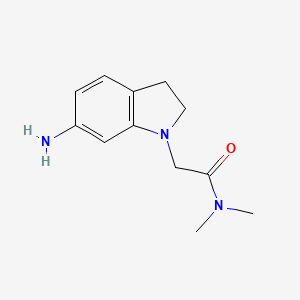
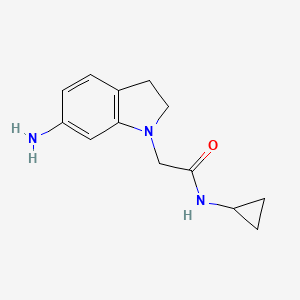
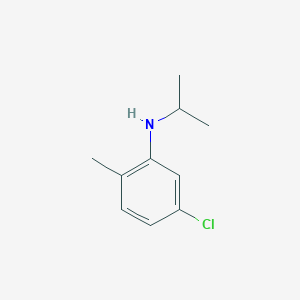
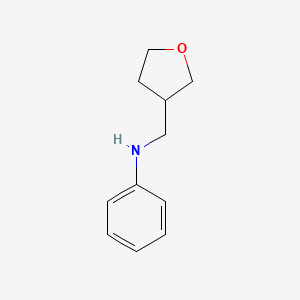
![N-[(3,4-Difluorophenyl)methyl]propan-2-amine](/img/structure/B7808852.png)
![(Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B7808863.png)
amine](/img/structure/B7808869.png)
![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B7808876.png)
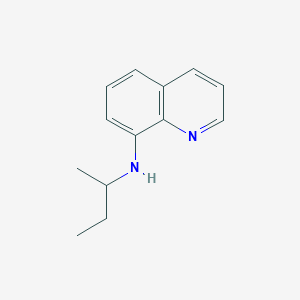
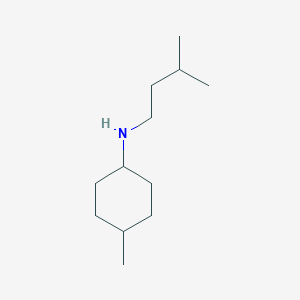
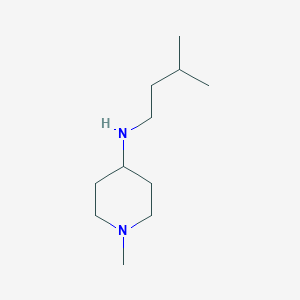
![(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B7808904.png)
